

Application Notes and Protocols: Synthesis of Phenylglycine from 2-Amino-2-phenylacetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-2-phenylacetonitrile

Cat. No.: B102233

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylglycine and its derivatives are crucial non-proteinogenic amino acids that serve as key chiral building blocks in the synthesis of a wide array of pharmaceuticals. Notable examples include antibiotics like ampicillin and cephalexin, as well as antiviral and anticancer agents. The efficient and stereoselective synthesis of phenylglycine is therefore of significant interest to the drug development industry. A primary and versatile precursor for phenylglycine is **2-amino-2-phenylacetonitrile**, which can be readily synthesized via the Strecker reaction of benzaldehyde, ammonia, and cyanide. This document provides detailed application notes and protocols for the conversion of **2-amino-2-phenylacetonitrile** into phenylglycine through both traditional chemical hydrolysis and modern enzymatic methods.

Methods Overview

Two principal methodologies for the hydrolysis of **2-amino-2-phenylacetonitrile** to phenylglycine are presented:

- Chemical Hydrolysis: This classic approach typically involves the use of strong acids or bases to hydrolyze the nitrile functionality to a carboxylic acid. While robust and high-

yielding, this method produces a racemic mixture of D- and L-phenylglycine, necessitating a subsequent resolution step if a single enantiomer is desired.

- Enzymatic Hydrolysis: This method utilizes nitrilase enzymes to catalyze the hydrolysis of the nitrile group. A key advantage of this approach is the potential for high enantioselectivity, allowing for the direct synthesis of optically pure phenylglycine enantiomers from the racemic aminonitrile. This biotransformation occurs under mild reaction conditions.

Data Presentation

Table 1: Comparison of Chemical vs. Enzymatic Hydrolysis

Feature	Chemical Hydrolysis (Acid)	Enzymatic Hydrolysis (Nitrilase)
Stereoselectivity	None (produces racemic mixture)	High (can be highly enantioselective)[1]
Reaction Conditions	Harsh (refluxing strong acid)	Mild (near-neutral pH, moderate temp.)[2]
Byproducts	Ammonium salts, residual acid	Ammonium, residual enzyme (biomass)
Purification	Recrystallization from acid/base	Biomass removal, ion exchange, crystallization[3]
Yield	Generally high (can be >90%)	Variable, can be high (>80%) [1]
Substrate Scope	Broad	Generally more specific
Environmental Impact	High (strong acids, potential HCN release)	Low (aqueous media, biodegradable catalyst)

Table 2: Performance of Various Nitrilases in the Hydrolysis of rac-2-Amino-2-phenylacetonitrile

Enzyme Source / Variant	Biocatalyst Form	Temp. (°C)	pH	Yield (%)	Enantiomeric Excess (ee)	Product
Pseudomonas fluorescens EBC191 (Ala165Ph e mutant)	Whole cells (E. coli)	40	9.5	up to 81	≥ 95%	(R)-Phenylglycine[1]
Pseudomonas aeruginosa 10145	Whole cells	30	7.0	up to 50	> 95%	D-Phenylglycine[4]
Rhodococcus sp.	Whole cells	N/A	N/A	52	97%	L-Phenylglycine[5]

Experimental Protocols

Protocol 1: Chemical Synthesis of DL-Phenylglycine via Acid Hydrolysis

This protocol is adapted from a procedure by Organic Syntheses and describes the hydrolysis of the aminonitrile intermediate formed in a Strecker synthesis.

Materials:

- **2-Amino-2-phenylacetonitrile** hydrochloride solution (as prepared from the Strecker reaction)
- 6 N Hydrochloric Acid (HCl)
- Deionized Water

- Activated Carbon (e.g., Norit)
- Ammonium Hydroxide (sp. gr. 0.90)
- Ethanol (95%)
- Ethyl Ether
- 1 N Sodium Hydroxide (NaOH)
- 5 N Hydrochloric Acid (HCl)

Procedure:

- Hydrolysis: The aqueous solution of **2-amino-2-phenylacetonitrile** hydrochloride is placed in a round-bottomed flask. The solution is refluxed for 2 hours. Caution: This step should be performed in a well-ventilated fume hood as some hydrogen cyanide may be liberated.
- Decolorization: After cooling, the hydrolysate is diluted with water. To remove resinous byproducts, 10 g of activated carbon (Norit) is added to the mixture, which is then filtered through a Büchner funnel.
- Precipitation: The filtrate is transferred to a beaker and stirred. Ammonium hydroxide is added dropwise until the solution is faintly alkaline to litmus paper. The mixture will become warm.
- Isolation of Crude Product: The mixture is cooled to room temperature to allow for the crystallization of DL-phenylglycine. The crystals are collected by filtration, washed with water to remove ammonium chloride, followed by washes with ethyl ether and hot 95% ethanol. The crude product is then dried.
- Purification (Recrystallization): The crude phenylglycine is dissolved in 1 N NaOH. Ethanol is added, and the solution is filtered. The filtrate is heated to boiling, and 5 N HCl is slowly added with stirring. The mixture is cooled to room temperature, and the purified phenylglycine crystals are collected by filtration, washed with ethanol and water, and dried under vacuum.

Expected Yield: 33-37% (based on the starting benzaldehyde in the complete Strecker synthesis).

Protocol 2: Enzymatic Synthesis of (R)-Phenylglycine

This protocol is a representative procedure based on published chemoenzymatic methods.

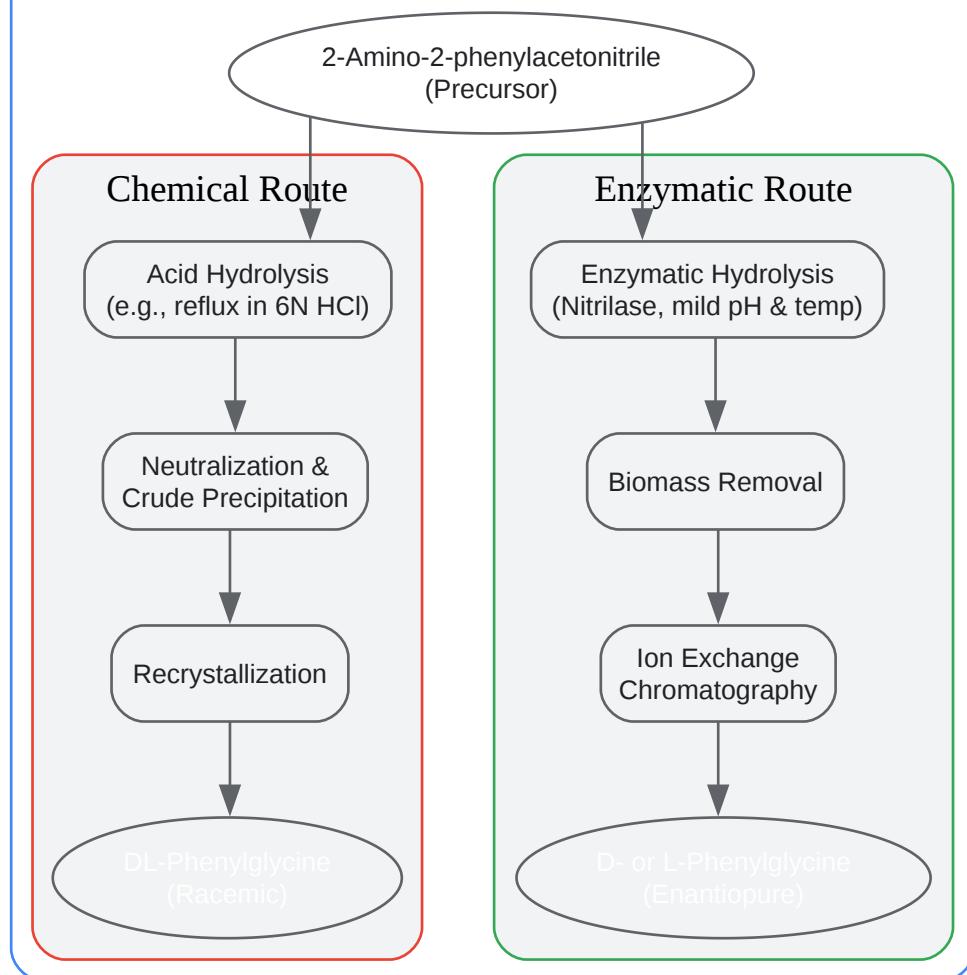
Materials:

- **rac-2-Amino-2-phenylacetonitrile**
- Potassium phosphate buffer (100 mM, pH 7.0) or Ammonium acetate/hydroxide buffer (500 mM, pH 9.5)
- Whole-cell biocatalyst (e.g., *E. coli* overexpressing a nitrilase from *Pseudomonas fluorescens*)
- Methanol
- 1 M Hydrochloric Acid (HCl)

Procedure:

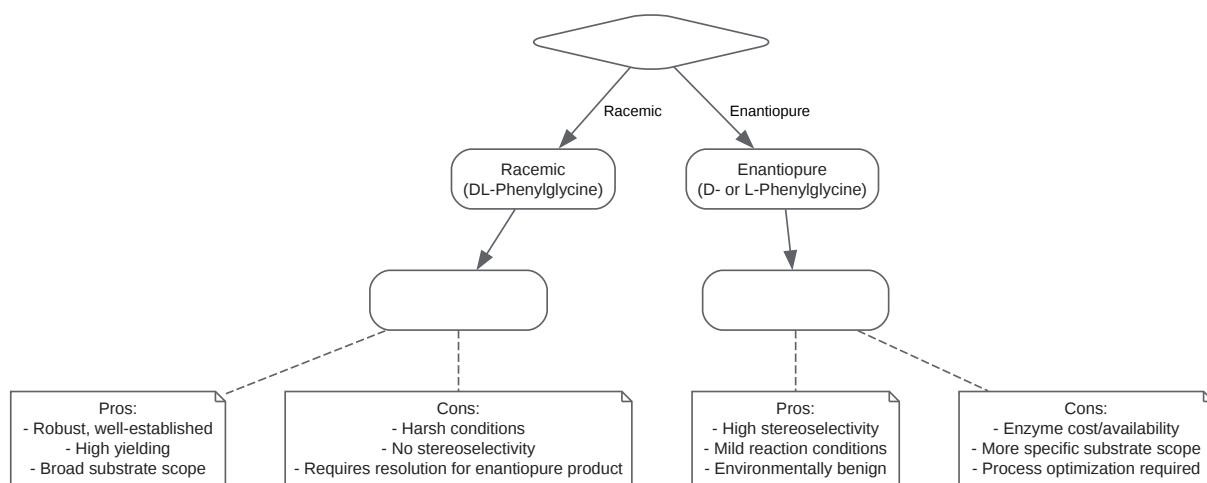
- **Biocatalyst Preparation:** The whole-cell biocatalyst is harvested by centrifugation and resuspended in the reaction buffer to a desired concentration (e.g., to achieve a final OD₆₀₀ of 5 in the reaction).
- **Enzymatic Reaction:** In a temperature-controlled vessel (e.g., 40°C), dissolve **rac-2-amino-2-phenylacetonitrile** in the reaction buffer to the desired substrate concentration (e.g., 10-100 mM).
- **Initiation:** Add the prepared cell suspension to the substrate solution to initiate the hydrolysis reaction. The mixture is stirred or shaken for the duration of the reaction.
- **Monitoring:** The reaction progress can be monitored by taking aliquots at different time intervals. To stop the reaction in the aliquot, add a quenching solution (e.g., methanol/water/1 M HCl). The sample is then centrifuged to remove cells, and the supernatant is analyzed by HPLC to determine conversion and enantiomeric excess.

- **Work-up and Purification:** Once the reaction has reached the desired conversion, the cells are removed from the bulk reaction mixture by centrifugation or filtration. The supernatant containing the phenylglycine product can be purified by methods such as ion-exchange chromatography followed by crystallization.


Characterization of Phenylglycine

The synthesized phenylglycine should be characterized to confirm its identity and purity.

- **High-Performance Liquid Chromatography (HPLC):** Chiral HPLC is essential for determining the enantiomeric excess of the product from enzymatic synthesis. Achiral HPLC can be used to monitor the conversion of the starting material.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: The proton NMR spectrum of phenylglycine in D_2O typically shows a singlet for the α -proton and multiplets for the aromatic protons of the phenyl group. The expected chemical shifts are approximately δ 5.1 (s, 1H, α -CH) and δ 7.4-7.5 (m, 5H, Ar-H).
- **Fourier-Transform Infrared (FTIR) Spectroscopy:**
 - The FTIR spectrum of phenylglycine will show characteristic peaks for the amino acid functional groups. Key absorptions include a broad band from $2500\text{-}3300\text{ cm}^{-1}$ (O-H and N-H stretching), a peak around $1580\text{-}1640\text{ cm}^{-1}$ (asymmetric COO^- stretching), and a peak around 1400 cm^{-1} (symmetric COO^- stretching).


Visualizations

Synthesis of Phenylglycine from 2-Amino-2-phenylacetonitrile

[Click to download full resolution via product page](#)

Caption: Workflow for Phenylglycine Synthesis.

[Click to download full resolution via product page](#)

Caption: Decision Tree for Synthesis Method Selection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 2. ilsagroup.com [ilsagroup.com]
- 3. US4584399A - Purification of L-phenylalanine - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Phenylglycine from 2-Amino-2-phenylacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b102233#using-2-amino-2-phenylacetonitrile-as-a-precursor-for-phenylglycine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com